![molecular formula C21H29N5O2 B7562497 8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BHMD, is a purine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure has made it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to cell death in cancer cells. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have potential therapeutic effects in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. Its unique structure and potential therapeutic applications make it a subject of interest for many researchers. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo. This compound also has limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of several compounds. The first step involves the reaction of 7-bromo-1-hexyl-3,9-dihydro-1H-purine-2,6-dione with benzylamine to form 8-[benzylamino]-7-hexyl-1,3-dihydro-1H-purine-2,6-dione. This compound is then reacted with methyl iodide to form 8-[benzyl(methyl)amino]-7-hexyl-1,3-dihydro-1H-purine-2,6-dione, which is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been widely studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-5-6-7-11-14-26-17-18(24(3)21(28)25(4)19(17)27)22-20(26)23(2)15-16-12-9-8-10-13-16/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELRKLFBHTZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
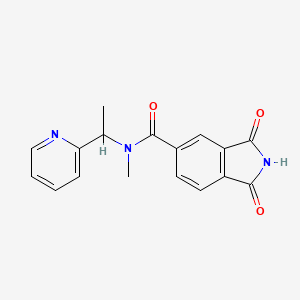
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
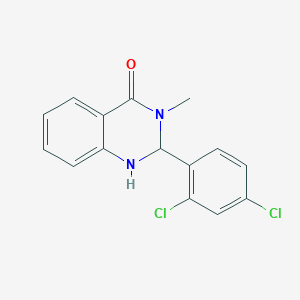
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
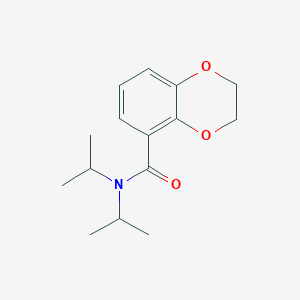
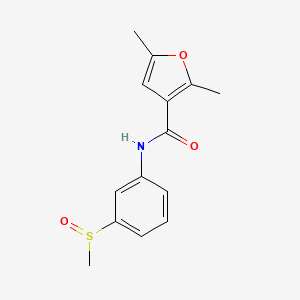
![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
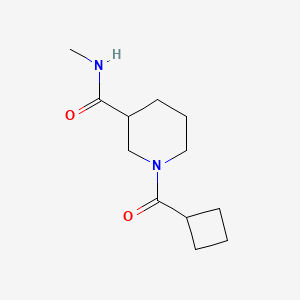
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
